molecular formula C7H7BrClFN2 B1455374 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine CAS No. 1823900-57-7

5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine

Cat. No.: B1455374
CAS No.: 1823900-57-7
M. Wt: 253.5 g/mol
InChI Key: WFEJBODPMXFSDB-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H7BrClFN2 . It is a versatile compound utilized extensively in scientific research. Its unique properties make it invaluable for a wide range of applications, from drug discovery to material synthesis.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H8BrFN2/c1-7(2,9)6-5(8)3-10-4-11-6/h3-4H,1-2H3 . This indicates that the molecule consists of a pyrimidine ring with bromine, chlorine, and a 2-fluoropropan-2-yl group attached at positions 5, 4, and 6, respectively.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that 5-bromopyrimidine undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.06 . It is stored in an inert atmosphere at 2-8°C . The compound is a liquid at normal temperature .

Scientific Research Applications

Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines

Pyrimidyllithium species, closely related to 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine, exhibit stability when flanked by electron-withdrawing substituents like trifluoromethyl alongside chlorine or bromine. These compounds can yield 5-carboxylic acids upon halogen/metal exchange followed by carboxylation, indicating their utility in synthesizing functionalized pyrimidines with satisfactory to excellent yields under specific conditions. This highlights their potential in medicinal chemistry and material science applications (Schlosser, Lefebvre, & Ondi, 2006).

Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives

The compound serves as a precursor for the synthesis of pyrimido[4,5-e][1,3,4] thiadiazine derivatives, showcasing its role in the development of novel heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. The ability to react with secondary amines to produce 7-amino derivatives further exemplifies its versatility in chemical synthesis (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Antiviral Activity

Derivatives of pyrimidine, such as 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been explored for their antiviral properties, especially against retroviruses like HIV. This underscores the potential of this compound derivatives in contributing to the development of new antiviral agents with minimal cytotoxicity (Hocková et al., 2003).

Antibacterial Agents

Novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, synthesized from 5-bromo-4-(furan-2-yl)pyrimidine derivatives, have demonstrated significant antibacterial activities against strains such as Neisseria gonorrhoeae and Staphylococcus aureus. This signifies the potential application of this compound in creating antibacterial agents with efficacy comparable to or even greater than existing commercial drugs (Verbitskiy et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

As for its pharmacokinetics, factors such as its size, charge, lipophilicity, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s stability and efficacy. For instance, certain compounds are more stable at lower temperatures and might require storage in specific conditions .

Properties

IUPAC Name

5-bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClFN2/c1-7(2,10)5-4(8)6(9)12-3-11-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEJBODPMXFSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C(=NC=N1)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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